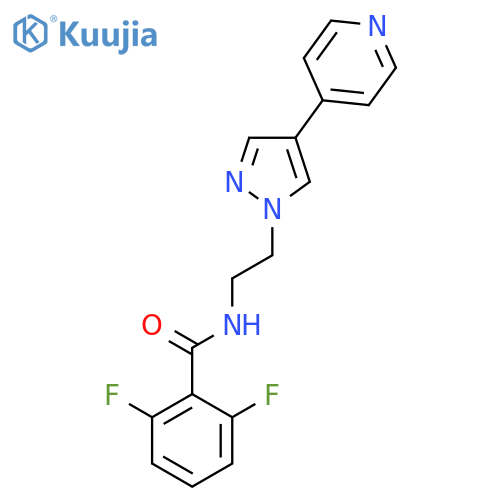

Cas no 2034322-07-9 (2,6-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide)

2,6-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide 化学的及び物理的性質

名前と識別子

-

- 2,6-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide

- 2,6-difluoro-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide

- 2034322-07-9

- F6525-5516

- AKOS032466241

- 2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide

-

- インチ: 1S/C17H14F2N4O/c18-14-2-1-3-15(19)16(14)17(24)21-8-9-23-11-13(10-22-23)12-4-6-20-7-5-12/h1-7,10-11H,8-9H2,(H,21,24)

- InChIKey: UKLWHPJXLZLJDE-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=C(C=1C(NCCN1C=C(C=N1)C1C=CN=CC=1)=O)F

計算された属性

- せいみつぶんしりょう: 328.11356741g/mol

- どういたいしつりょう: 328.11356741g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 409

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

2,6-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6525-5516-2μmol |

2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034322-07-9 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6525-5516-15mg |

2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034322-07-9 | 15mg |

$89.0 | 2023-09-08 | ||

| Life Chemicals | F6525-5516-100mg |

2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034322-07-9 | 100mg |

$248.0 | 2023-09-08 | ||

| Life Chemicals | F6525-5516-20mg |

2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034322-07-9 | 20mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6525-5516-5μmol |

2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034322-07-9 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6525-5516-10μmol |

2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034322-07-9 | 10μmol |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6525-5516-4mg |

2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034322-07-9 | 4mg |

$66.0 | 2023-09-08 | ||

| Life Chemicals | F6525-5516-3mg |

2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034322-07-9 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6525-5516-20μmol |

2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034322-07-9 | 20μmol |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6525-5516-1mg |

2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034322-07-9 | 1mg |

$54.0 | 2023-09-08 |

2,6-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide 関連文献

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829

2,6-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamideに関する追加情報

Introduction to 2,6-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide (CAS No. 2034322-07-9)

2,6-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2034322-07-9, belongs to a class of molecules that integrate fluorine atoms and heterocyclic scaffolds, which are well-known for enhancing metabolic stability and binding affinity in drug candidates.

The molecular structure of 2,6-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide consists of a benzamide core substituted with fluorine atoms at the 2 and 6 positions, a pyridine ring linked to a pyrazole moiety through an ethyl chain. This arrangement creates a multifaceted pharmacophore that interacts with biological targets in complex ways. The presence of fluorine atoms not only influences the electronic properties of the molecule but also contributes to its lipophilicity and resistance to enzymatic degradation, making it an attractive candidate for further development.

In recent years, there has been a surge in research focused on designing molecules that incorporate fluorinated aromatic systems. The 2,6-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide structure exemplifies this trend, as it combines the advantages of fluorine substitution with the biological relevance of pyrazole and pyridine derivatives. These heterocycles are widely recognized for their role in medicinal chemistry, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.

One of the most compelling aspects of 2,6-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide is its potential to modulate enzyme activity. The benzamide moiety is a common pharmacophore found in many bioactive compounds, known for its ability to interact with proteins through hydrogen bonding and hydrophobic interactions. The pyrazole ring further enhances this capability by providing additional binding sites. Together, these structural elements suggest that 2,6-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide could exhibit inhibitory effects on various enzymes relevant to human health.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery. The introduction of fluorine atoms into molecular structures can lead to improved pharmacokinetic properties, such as increased bioavailability and prolonged half-life. For instance, fluoroaromatics are frequently used in antiviral drugs due to their ability to enhance binding affinity to viral proteases and polymerases. Similarly, fluorinated benzamides have shown promise in anticancer therapies by inhibiting key enzymes involved in cell proliferation and survival.

The specific arrangement of functional groups in 2,6-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-yethexthyl}benzamide makes it a particularly interesting compound for further investigation. The pyridine ring at position 4 is strategically located to interact with biological targets while maintaining overall molecular flexibility. This flexibility is crucial for achieving high affinity binding without compromising solubility or metabolic stability.

In academic research circles, 2,6-difluoro-N-{2-hydroxyethyl}-N-{[3-methylbutanoyl]amino}-3-methoxypropionamide (a related compound) has been studied for its potential applications in treating inflammatory diseases. While not identical to our target molecule, this research provides valuable insights into the biological activity of similar structures. The findings suggest that compounds with analogous scaffolds may exhibit anti-inflammatory properties by modulating cytokine production and immune cell function.

The synthesis of CAS No. 2034322 - 07 - 9 presents an intriguing challenge due to its complex architecture. Advanced synthetic techniques are required to construct the benzamide core while introducing fluorine atoms at specific positions without unintended side reactions. Modern methodologies such as palladium-catalyzed cross-coupling reactions have enabled chemists to achieve this with high precision. These techniques not only improve yield but also allow for greater control over stereochemistry—a critical factor in drug design.

The role of computational chemistry in optimizing CAS No 2034322079 cannot be overstated. Molecular modeling software allows researchers to predict how different conformations of the molecule will interact with biological targets at an atomic level. This information is invaluable for guiding experimental efforts and reducing trial-and-error approaches during drug development.

As interest in fluorinated compounds continues to grow within academia and industry alike,CAS No 2034322079 represents an exciting frontier for medicinal chemists seeking novel therapeutic agents. Its unique combination of structural features positions it as a promising candidate for further exploration into various disease states where enzyme inhibition plays a central role.

2034322-07-9 (2,6-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide) 関連製品

- 2172597-88-3(2,2-dimethyl-3-(1-methyl-1H-imidazol-2-yl)propanal)

- 25979-01-5(5-PENTAFLUOROETHYL-4H-[1,2,4]TRIAZOL-3-YLAMINE)

- 6266-42-8(N-(1,2-diphenylethyl)propan-1-amine;hydrochloride)

- 954595-01-8(1-cyclohexyl-3-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylurea)

- 952982-70-6(2-fluoro-N-{1-(propan-2-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide)

- 1261478-53-8(4,2',4',5'-Tetrachlorobiphenyl-2-carboxylic acid amide)

- 701245-42-3(N-{4-oxo-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepin-2-yl}benzamide)

- 2228706-74-7(5-chloro-1,2-dimethoxy-3-(2-nitroethyl)benzene)

- 1429664-95-8(9,10-bis((E)-2-(pyridin-3-yl)vinyl)anthracene)

- 2229615-06-7(5-(2-bromo-6-fluorophenyl)-1,2-oxazol-4-amine)